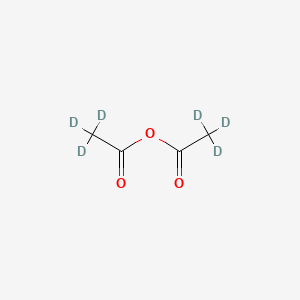

Acetic anhydride-d6

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Acetic anhydride-d6 can be synthesized by reacting acetyl chloride-d3 with sodium acetate-d3. This reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the anhydride .

Industrial Production Methods

In industrial settings, this compound is produced through the carbonylation of methyl acetate in the presence of a rhodium catalyst. This method is efficient and widely used for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

Acetic anhydride-d6 undergoes various types of reactions, including:

Acetylation: It reacts with alcohols to form esters and with amines to form amides.

Dehydration: It can act as a dehydrating agent in organic synthesis.

Common Reagents and Conditions

Alcohols and Amines: This compound reacts with alcohols and amines under mild conditions to form esters and amides, respectively.

Catalysts: Catalysts such as pyridine are often used to facilitate these reactions.

Major Products

Esters: Formed from the reaction with alcohols.

Amides: Formed from the reaction with amines.

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

2.1 Acetylation Reactions

- Acetic anhydride-d6 serves as a potent acetylating agent in organic synthesis. It is commonly employed to modify various organic compounds, including alcohols and amines, resulting in the formation of esters and amides. This property is crucial for the synthesis of pharmaceuticals and other fine chemicals .

2.2 Production of Deuterated Compounds

- The use of this compound allows for the synthesis of deuterated derivatives of drugs and biologically active molecules. This is particularly important in pharmacokinetic studies where isotopic labeling helps track the metabolism and distribution of compounds within biological systems .

Applications in Analytical Chemistry

3.1 NMR Spectroscopy

- This compound is extensively used as a re-labeling reagent in nuclear magnetic resonance (NMR) spectroscopy studies. Its deuterated nature enhances spectral resolution and provides clearer insights into molecular structures by reducing background noise from hydrogen signals .

3.2 Mass Spectrometry

- In high-resolution chemical ionization mass spectrometry (CI-ToFMS), this compound is utilized to generate acetate ions, facilitating the analysis of complex mixtures and improving the detection of specific analytes .

Case Studies

4.1 Pharmaceutical Applications

- A notable case study involves the synthesis of deuterated pharmaceuticals where this compound was employed to create deuterated analogs of known drugs. This method not only enhanced the study of drug metabolism but also improved the understanding of pharmacodynamics through isotopic labeling techniques .

4.2 Environmental Chemistry

- Research has demonstrated that this compound can be used to study atmospheric reactions involving acetone. Experiments showed that using deuterated acetone led to different reaction pathways and yields compared to non-deuterated counterparts, providing insights into environmental processes and pollutant behavior .

Data Summary Table

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Organic Synthesis | Acetylation reactions | Effective modification of alcohols/amines |

| Pharmaceutical Research | Synthesis of deuterated drugs | Enhanced tracking of drug metabolism |

| Analytical Chemistry | NMR spectroscopy | Improved spectral resolution |

| Environmental Chemistry | Atmospheric reaction studies | Different pathways observed with deuterated compounds |

Wirkmechanismus

Acetic anhydride-d6 exerts its effects through nucleophilic acyl substitution reactions. The mechanism involves the nucleophilic attack by an alcohol or amine on the carbonyl carbon of this compound, followed by the elimination of acetic acid . This reaction is facilitated by catalysts such as pyridine, which deprotonate the nucleophile and stabilize the transition state .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Acetic anhydride: The non-deuterated form, commonly used in similar reactions.

Acetyl chloride-d3: Another deuterated acetylating agent.

Acetic anhydride-13C4,d6: A doubly labeled form used for more specific isotopic studies.

Uniqueness

Acetic anhydride-d6 is unique due to its deuterium labeling, which makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry studies. The presence of deuterium atoms allows for the tracking of reaction pathways and the study of reaction mechanisms with greater precision .

Biologische Aktivität

Acetic anhydride-d6, a deuterated form of acetic anhydride, is utilized in various chemical syntheses and research applications. Its unique isotopic labeling provides insights into reaction mechanisms and biological interactions. This article explores the biological activity of this compound, focusing on its chemical properties, applications in biological research, and specific case studies.

This compound (C4D6O3) is characterized by its molecular weight of 108.13 g/mol and a CAS number of 16649-49-3. It is a colorless liquid with a pungent odor, known for its reactivity as an acetylating agent. The presence of deuterium (D) enhances the compound's stability and allows for precise tracking in NMR spectroscopy.

| Property | Value |

|---|---|

| Molecular Formula | C4D6O3 |

| Molecular Weight | 108.13 g/mol |

| CAS Number | 16649-49-3 |

| Appearance | Colorless liquid |

| Odor | Pungent |

Biological Applications

This compound serves multiple roles in biological research:

- Isotope Labeling : Its deuterated nature allows for detailed NMR studies, enabling researchers to track metabolic pathways and reaction mechanisms in biological systems.

- Acetylation Reactions : It is commonly used to introduce acetyl groups into biomolecules, which can modify their activity and solubility.

- Synthesis of Pharmaceuticals : this compound is employed in synthesizing various pharmaceutical compounds, including acetylated derivatives of amino acids and sugars.

1. Hydrolysis Reaction Monitoring

A study investigated the hydrolysis of this compound using heavy water (D2O). The reaction was monitored via NMR spectroscopy, revealing that acetic anhydride rapidly hydrolyzes to form acetic acid-d (AcOD). The NMR spectral data indicated distinct chemical shifts for the reactant and product, allowing for real-time tracking of the reaction progress.

| Time (min) | Chemical Shift (ppm) | Intensity (Ac2O) | Intensity (AcOD) |

|---|---|---|---|

| 0 | 2.26 | 100 | 0 |

| 5 | 2.26 | 80 | 20 |

| 10 | 2.10 | 50 | 50 |

| 15 | 2.10 | 20 | 80 |

2. Reaction with Hydroxyl Radicals

In another study, the reactivity of acetone-d6 with hydroxyl radicals was analyzed. The results indicated that the presence of deuterated compounds altered the reaction pathways compared to their non-deuterated counterparts. Specifically, the formation of acetic acid from acetone-d6 was more pronounced than from acetone-h6, suggesting that isotopic substitution can influence oxidative degradation processes in atmospheric chemistry .

Eigenschaften

IUPAC Name |

(2,2,2-trideuterioacetyl) 2,2,2-trideuterioacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3/c1-3(5)7-4(2)6/h1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFDIJRYMOXRFFG-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)OC(=O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20168111 | |

| Record name | (2H3)Acetic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16649-49-3 | |

| Record name | Acetic-2,2,2-d3 acid, 1,1′-anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16649-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2H3)Acetic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016649493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2H3)Acetic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2H3]acetic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.982 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is Acetic Anhydride-d6 used in mass spectrometry analysis of nucleosides?

A1: this compound is employed as a derivatizing agent to clarify the structural analysis of nucleosides using mass spectrometry. Specifically, it helps differentiate between isomeric pairs of 2,2′-anhydrouridines substituted at the 3' and 5' positions. [] This is achieved because the fragmentation patterns observed in the mass spectra after derivatization with this compound are distinct for each isomer, allowing for their identification. []

Q2: How does this compound help in protein N-terminal confirmation using mass spectrometry?

A2: this compound, when used in a 1:1 mixture with regular Acetic Anhydride, enables specific d0/d3-acetylation of the N-terminal amino group in proteins. [] This labeling strategy creates a unique isotopic pattern in the mass spectra. The N-terminal peptide, tagged with a single d0/d3-acetyl group, exhibits a characteristic doublet peak with a 3 Da mass difference. This distinguishes it from internal peptides, facilitating unambiguous identification of the protein's N-terminus. []

Q3: Are there any limitations to using this compound in distinguishing between different acetylated derivatives?

A3: Yes, there can be limitations. For instance, differentiating between mono-acetyl and mono-pivaloyl 2,2′-anhydrouridines solely based on mass spectrometry can be challenging due to thermal reactions occurring within the sample probe. [] This highlights the need for additional derivatization steps, such as using this compound for acetylation of the mono-acetyl isomers, or employing alternative derivatizing agents like trifluoroacetic anhydride or trimethylsilylating reagents, to enable clear differentiation by mass spectrometry. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.